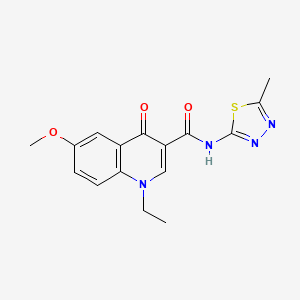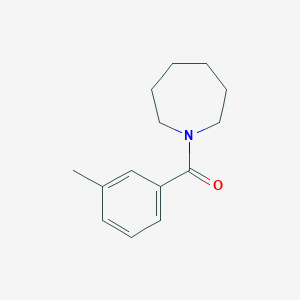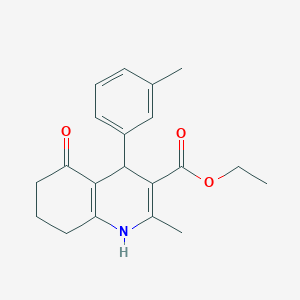
1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- involves several steps, typically starting with the formation of the isoindole core. This can be achieved through selective carbon-nitrogen triple bond activation in a multicomponent system containing various nucleophilic and electrophilic sites . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may include large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cycloaddition: This reaction involves the addition of multiple bonds to form cyclic structures, often catalyzed by metals like copper or silver.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- has been extensively studied for its applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and differentiation .
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dithione: This compound has a similar core structure but contains sulfur atoms, leading to different chemical properties and applications.
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-:
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(3-ethynylphenyl)- lies in its specific structural features and the resulting electronic properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(3-ethynylphenyl)-5-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N2O5/c1-3-19-7-5-9-21(15-19)33-29(35)25-13-11-23(17-27(25)31(33)37)39-24-12-14-26-28(18-24)32(38)34(30(26)36)22-10-6-8-20(4-2)16-22/h1-2,5-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWFGVSFKKIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367358 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95778-83-9 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride](/img/structure/B4948648.png)
![N~1~-[4-(Dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)
![5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4948675.png)
![ETHYL 5-(2,5-DIMETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B4948680.png)
![2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B4948692.png)
![N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B4948696.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)

![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
![methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate](/img/structure/B4948739.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)
